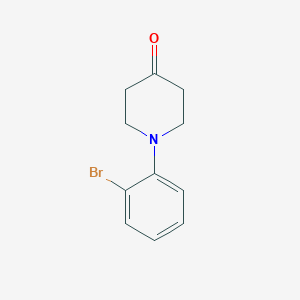

1-(2-bromophenyl)-4-Piperidinone

Description

Contextualization of the Piperidinone Scaffold in Synthetic Chemistry

The piperidinone framework, a six-membered heterocyclic ring containing a nitrogen atom and a ketone functional group, is a cornerstone in the synthesis of a vast array of organic molecules. These structures serve as versatile intermediates, providing a robust platform for the construction of more complex molecular designs. Their utility is underscored by their presence in numerous natural products and pharmaceutically active compounds.

Classic synthetic strategies for constructing the piperidinone ring include the Petrenko-Kritschenko piperidone synthesis, which is a multicomponent reaction involving an aldehyde, a β-keto-ester, and an amine. wikipedia.org Another widely employed method is the Dieckmann condensation of an amino diester, which proceeds via an intramolecular cyclization to form the piperidinone ring. researchgate.net These and other methods offer chemists a toolbox to access variously substituted piperidinones, which can then be elaborated into a diverse range of piperidine (B6355638) derivatives. The reactivity of the ketone and the secondary amine (which can be acylated, alkylated, or arylated) provides multiple handles for chemical modification.

Significance of N-Aryl Piperidinone Systems in Chemical Research

The introduction of an aryl group onto the nitrogen atom of the piperidinone ring, creating an N-aryl piperidinone system, significantly expands the chemical space and potential applications of this scaffold. The N-aryl moiety can modulate the electronic properties of the ring and introduce steric constraints that influence the reactivity and conformation of the molecule. Furthermore, the aryl group itself can be functionalized, allowing for the introduction of additional pharmacophores or points of attachment for further synthetic transformations.

N-aryl piperidinones are key intermediates in the synthesis of a variety of biologically active compounds. For instance, they form the core structure of certain central nervous system agents and have been investigated for their potential in treating a range of conditions. The synthesis of N-phenyl-4-piperidone, a closely related analogue, is a critical step in the production of some opioid analgesics. researchgate.netgoogle.com Research into derivatives has also explored their use as CCR5 antagonists for HIV treatment and in the development of multifactorial agents for Alzheimer's disease. nih.govmdpi.com The versatility of these systems is further demonstrated by their use in palladium-catalyzed cross-coupling reactions to form C-C bonds, highlighting their importance as building blocks in modern synthetic chemistry. researchgate.net

Research Trajectory and Unexplored Avenues for 1-(2-bromophenyl)-4-Piperidinone

Currently, the publicly available scientific literature on this compound is limited, suggesting that its synthesis and potential applications remain largely unexplored. The presence of the ortho-bromo group offers a reactive handle for a variety of transition metal-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Buchwald-Hartwig amination reactions. This could allow for the synthesis of a diverse library of derivatives with substitution at the ortho-position of the phenyl ring, a structural motif that is often challenging to access through other synthetic routes.

Future research could focus on the development of efficient synthetic routes to this compound. Exploration of its utility as a scaffold in medicinal chemistry is a particularly promising avenue. For example, its derivatives could be investigated as novel kinase inhibitors, receptor antagonists, or as modulators of other biological targets where the specific stereoelectronic profile of the ortho-bromophenyl group could confer high affinity and selectivity. The development of novel catalysts and reaction conditions tailored to overcome the potential steric challenges associated with this compound could also open up new areas of synthetic methodology.

Below are data tables detailing the properties of the core piperidinone scaffold and the specific compound of interest.

Chemical Compound Data

| Compound Name |

| This compound |

| 1-(4-bromophenyl)piperidine |

| N-phenyl-4-piperidone |

| 1-(2-phenethyl)-4-piperidone |

| 1-benzyl-4-piperidone |

| Property | Value |

| IUPAC Name | 1-(2-bromophenyl)piperidin-4-one |

| Molecular Formula | C₁₁H₁₂BrNO |

| Molecular Weight | 254.12 g/mol |

| CAS Number | 154913-22-1 |

| Canonical SMILES | C1CN(CCC1=O)C2=CC=CC=C2Br |

| Physical Description | Solid (predicted) |

| Solubility | Data not available in public literature |

| Melting Point | Data not available in public literature |

| Research Area | Potential Application |

| Medicinal Chemistry | Scaffold for novel therapeutics |

| Catalysis | Precursor for ortho-functionalized ligands |

| Materials Science | Building block for functional polymers |

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C11H12BrNO |

|---|---|

Molecular Weight |

254.12 g/mol |

IUPAC Name |

1-(2-bromophenyl)piperidin-4-one |

InChI |

InChI=1S/C11H12BrNO/c12-10-3-1-2-4-11(10)13-7-5-9(14)6-8-13/h1-4H,5-8H2 |

InChI Key |

MWBLLCGJDSPOJF-UHFFFAOYSA-N |

SMILES |

C1CN(CCC1=O)C2=CC=CC=C2Br |

Canonical SMILES |

C1CN(CCC1=O)C2=CC=CC=C2Br |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 1 2 Bromophenyl 4 Piperidinone

Strategic Precursor Selection and Design for Convergent Synthesis

N-Arylation Strategy: The most common approach involves disconnecting the aryl C-N bond. This positions 4-piperidinone or a protected version, such as 1-Boc-4-piperidone or 4,4-piperidinediol, as one key precursor. federalregister.gov The complementary precursor is an arylating agent for the 2-bromophenyl moiety, typically 1,2-dibromobenzene (B107964) or 1-bromo-2-iodobenzene. This strategy benefits from the commercial availability of 4-piperidinone derivatives.

Piperidinone Ring Formation Strategy: An alternative disconnection breaks down the piperidinone ring itself. This approach begins with 2-bromoaniline (B46623) as the foundational precursor. The piperidinone ring is then constructed upon this aniline (B41778) core using reagents that facilitate cyclization, such as α,β-unsaturated esters like alkyl acrylates. dtic.mil This method is advantageous when variations within the piperidinone ring are desired starting from a common arylamine.

N-Arylation Approaches for the Piperidinone Core

The formation of the C-N bond between the 2-bromophenyl group and the 4-piperidinone nitrogen is a critical step in many synthetic routes. This transformation is achieved through several N-arylation methodologies.

Direct Amination Methodologies

Direct nucleophilic aromatic substitution (SNAr) of an unactivated aryl halide like 1,2-dibromobenzene by an amine is generally challenging. However, modern variations of the Ullmann condensation can be considered a form of direct amination. These reactions are typically promoted by copper and often require high temperatures (frequently over 200°C) and polar aprotic solvents like N-methylpyrrolidone (NMP) or dimethylformamide (DMF). wikipedia.org The Goldberg reaction, a specific type of Ullmann condensation, utilizes a copper catalyst, often with a ligand like phenanthroline, to couple anilines with aryl halides. wikipedia.org While effective, these methods' harsh conditions can limit their applicability, especially with sensitive functional groups.

Transition-Metal Catalyzed Coupling Reactions

Modern organic synthesis heavily relies on transition-metal-catalyzed cross-coupling reactions to form C-N bonds under milder conditions with greater functional group tolerance. uva.esnih.gov

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful palladium-catalyzed method for synthesizing aryl amines from aryl halides. wikipedia.orgorganic-chemistry.org This reaction has become a cornerstone of C-N bond formation due to its broad substrate scope and high efficiency. wikipedia.org The catalytic cycle involves the oxidative addition of the aryl halide to a Pd(0) complex, followed by amine coordination, deprotonation, and reductive elimination to yield the desired N-aryl piperidinone. wikipedia.org The choice of phosphine (B1218219) ligand is crucial for the reaction's success, with bulky, electron-rich ligands often providing the best results. researchgate.netbeilstein-journals.orgrsc.org

| Component | Examples | Purpose |

| Palladium Precatalyst | Pd₂(dba)₃, Pd(OAc)₂ | Source of the active Pd(0) catalyst. |

| Ligand | XPhos, SPhos, BINAP, DavePhos | Stabilizes the palladium center and facilitates the catalytic cycle. rsc.org |

| Base | NaOt-Bu, KOt-Bu, Cs₂CO₃, K₃PO₄ | Activates the amine for coupling. |

| Solvent | Toluene, Dioxane, THF | Provides the reaction medium. |

Ullmann Condensation

The classic Ullmann condensation utilizes copper catalysis to form C-N bonds. wikipedia.orgorganic-chemistry.org While traditional methods required stoichiometric copper powder at very high temperatures, contemporary protocols employ catalytic amounts of soluble copper salts (e.g., CuI, Cu(OAc)₂) with ligands. wikipedia.orgorganic-chemistry.org The addition of ligands, such as diamines or phenanthrolines, accelerates the reaction and allows for significantly lower reaction temperatures, making the process more practical and versatile. wikipedia.org

| Component | Examples | Purpose |

| Copper Catalyst | CuI, Cu₂O, Cu(OAc)₂ | The active metal catalyst for the C-N coupling. |

| Ligand | 1,10-Phenanthroline, L-Proline, Ethylene glycol | Accelerates the reaction and allows for milder conditions. |

| Base | K₂CO₃, Cs₂CO₃, K₃PO₄ | Serves as a proton scavenger. |

| Solvent | DMF, NMP, DMSO, Toluene | High-boiling polar solvents are commonly used. |

Cyclization Strategies for Piperidinone Ring Formation

Building the piperidinone ring onto a pre-existing aromatic structure is a fundamental alternative to N-arylation. These methods begin with a precursor like 2-bromoaniline and form the heterocyclic ring through intramolecular reactions.

Intramolecular Cyclocondensation Reactions

A prevalent method for synthesizing 4-piperidones involves the reaction of a primary amine with two equivalents of an α,β-unsaturated ester, such as methyl or ethyl acrylate (B77674). dtic.mil In the context of 1-(2-bromophenyl)-4-piperidinone, 2-bromoaniline would be reacted with two molecules of the acrylate ester to form a diester intermediate. This intermediate then undergoes an intramolecular Dieckmann condensation, a base-catalyzed cyclization, to form a β-ketoester. dtic.milresearchgate.net Subsequent hydrolysis and decarboxylation of the β-ketoester yield the target 4-piperidinone ring. dtic.mil

Another powerful cyclization strategy is the intramolecular aldol (B89426) condensation. youtube.com This would require a precursor containing two carbonyl groups appropriately spaced to form the six-membered piperidinone ring upon cyclization. Such a diketone could potentially be synthesized from 2-bromoaniline through multi-step sequences.

Tandem Reaction Sequences in Synthesis

Tandem, or cascade, reactions offer an elegant approach to molecular complexity by combining multiple bond-forming events in a single pot without isolating intermediates. nih.govrsc.org A potential tandem synthesis of this compound could involve a Michael addition followed by cyclization. For example, the reaction of 2-bromoaniline with an appropriate Michael acceptor could generate an intermediate that, under the reaction conditions, undergoes a subsequent intramolecular cyclization to form the piperidinone ring. dtic.mil

Hetero-Diels-Alder reactions, a type of [4+2] cycloaddition, also provide a pathway for constructing heterocyclic rings. youtube.com A hypothetical route could involve the reaction of an imine derived from 2-bromoaniline with a suitable diene, leading directly to a tetrahydropyridine (B1245486) precursor which could then be oxidized to the final 4-piperidinone.

Optimization of Reaction Conditions and Yield Enhancement Protocols

The primary route for the synthesis of this compound typically involves the N-arylation of 4-piperidone (B1582916) with 1,2-dibromobenzene or 2-bromoiodobenzene. The Buchwald-Hartwig amination is a cornerstone of this transformation, and its optimization is paramount for achieving high yields. Key parameters that are systematically varied to enhance reaction efficiency include the choice of catalyst, ligand, base, solvent, and temperature.

Catalyst and Ligand Selection: The palladium-catalyzed Buchwald-Hartwig amination is highly dependent on the ligand coordinated to the palladium center. bristol.ac.ukresearchgate.net Different phosphine-based ligands have been explored to facilitate the coupling of aryl halides with amines. For the synthesis of N-aryl piperidones, ligands such as XPhos have been shown to be effective. researchgate.net The optimization process involves screening a variety of ligands to identify the one that provides the highest yield and reaction rate for the specific substrates involved.

Base and Solvent Effects: The choice of base is critical in the Buchwald-Hartwig reaction. Inorganic bases such as potassium phosphate (B84403) (K₃PO₄) and cesium carbonate (Cs₂CO₃) are commonly employed. The reaction is also sensitive to the solvent, with toluene, dioxane, and THF being frequently used. The optimal combination of base and solvent is determined empirically for each specific reaction.

Temperature and Reaction Time: Reaction temperature and duration are crucial for maximizing yield while minimizing the formation of byproducts. Automated synthesis platforms can be utilized to rapidly screen a wide range of temperatures and reaction times to identify the optimal conditions. bristol.ac.uk

The following table summarizes the optimization of reaction conditions for the synthesis of N-aryl piperidones, which can be extrapolated for the synthesis of this compound.

| Catalyst | Ligand | Base | Solvent | Temperature (°C) | Yield (%) | Reference |

| Pd(OAc)₂ | XPhos | K₃PO₄ | Toluene | 110 | 98 | rsc.org |

| Pd₂(dba)₃ | RuPhos | KHMDS | Toluene | 100 | High | nih.gov |

| Pd(OAc)₂ | SPhos | K₃PO₄ | Dioxane/H₂O | 100 | Moderate | acs.org |

| Pd(OAc)₂ | PCy₃ | Cs₂CO₃ | Toluene/H₂O | 100 | 77 | acs.org |

Exploration of Sustainable and Green Chemistry Principles in Synthesis

The principles of green chemistry are increasingly being integrated into the synthesis of pharmaceutical intermediates to reduce environmental impact and enhance safety. nih.govnih.gov The synthesis of this compound can be made more sustainable through several approaches.

Use of Greener Solvents: Traditional organic solvents often pose environmental and health risks. The substitution of these solvents with greener alternatives is a key aspect of sustainable chemistry. Water, ethanol, and ionic liquids are being explored as reaction media for the synthesis of piperidone derivatives. researchgate.netorganic-chemistry.org For instance, one-pot syntheses in aqueous media under microwave irradiation have been developed for nitrogen-containing heterocycles. organic-chemistry.org

Alternative Energy Sources: Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool in green chemistry. psu.edursc.orgnih.govmdpi.comresearchgate.net Microwave heating can significantly accelerate reaction rates, often leading to higher yields and cleaner reactions in shorter timeframes compared to conventional heating. The synthesis of various heterocyclic compounds, including piperidone precursors, has been successfully achieved using microwave irradiation.

Flow Chemistry: Continuous flow chemistry offers several advantages over traditional batch processing, including improved safety, better heat and mass transfer, and the potential for automation and scalability. nih.govnih.govresearchgate.net The synthesis of piperidone derivatives in flow reactors can lead to higher efficiency and reproducibility. Flow electrosynthesis is another innovative technique that can be applied for more sustainable chemical transformations. nih.govnih.gov

Catalysis: The development of more efficient and recyclable catalysts is a central theme in green chemistry. rowan.edu For the synthesis of this compound, research into heterogeneous catalysts or catalysts that can be easily recovered and reused would contribute to a more sustainable process. Metal-free catalytic systems are also being investigated as environmentally benign alternatives. acs.org

By integrating these green chemistry principles, the synthesis of this compound can be advanced towards a more efficient, economical, and environmentally friendly process.

Elucidation of Reaction Mechanisms and Transformative Pathways of 1 2 Bromophenyl 4 Piperidinone

Mechanistic Investigations of Nucleophilic Additions to the Carbonyl Moiety

The carbonyl group at the C4 position of the piperidinone ring is a primary site for nucleophilic attack. This reactivity is central to the construction of more elaborate molecular architectures. Common nucleophilic addition reactions include those with organometallic reagents, such as Grignard reagents, and the Wittig reaction for olefination.

The addition of Grignard reagents to 4-piperidones proceeds via the nucleophilic attack of the carbanionic portion of the Grignard reagent on the electrophilic carbonyl carbon. mnstate.edu This initially forms a tetrahedral magnesium alkoxide intermediate, which upon acidic workup, yields a tertiary alcohol. For instance, the reaction of a 4-piperidone (B1582916) with phenylmagnesium bromide results in the formation of a 4-phenyl-4-hydroxypiperidine derivative. youtube.com It has been noted that in some cases, particularly with strongly electron-withdrawing protecting groups on the nitrogen, the Grignard reagent may act as a base, leading to side reactions like elimination. youtube.com

The Wittig reaction provides a pathway to convert the carbonyl group into a methylene (B1212753) group or a substituted alkene. This reaction involves a phosphonium (B103445) ylide, which acts as the nucleophile. masterorganicchemistry.comwikipedia.orgorganicchemistrytutor.com The ylide attacks the carbonyl carbon to form a betaine (B1666868) intermediate, which then collapses to an oxaphosphetane. This four-membered ring subsequently fragments to yield the desired alkene and triphenylphosphine (B44618) oxide. mnstate.eduorganic-chemistry.org For example, 2-aryl-4-piperidones can be converted to their 4-methylene derivatives using a Wittig olefination protocol. nih.gov

Stereoselectivity in Carbonyl Derivatizations

The stereochemical outcome of nucleophilic additions to the carbonyl group of piperidinones can be influenced by several factors, including the nature of the nucleophile, the substituents on the piperidine (B6355638) ring, and the reaction conditions. While specific studies on the stereoselectivity of reactions with 1-(2-bromophenyl)-4-piperidinone are not widely documented, research on analogous systems provides significant insights.

A notable example is the kinetic resolution of N-Boc-2-aryl-4-methylenepiperidines through asymmetric deprotonation. nih.gov This process, while not a direct carbonyl derivatization, highlights how the stereochemistry of the piperidine ring can be controlled. In this case, the use of a chiral ligand, (-)-sparteine, in conjunction with n-butyllithium, allows for the selective deprotonation of one enantiomer, leading to enantioenriched products. nih.gov Subsequent functionalization of the resulting organolithium intermediate proceeds with retention of stereochemistry. nih.gov

Furthermore, the reduction of the carbonyl group can also be performed stereoselectively. For instance, the reduction of 2-aryl-4-piperidones with L-Selectride has been shown to produce the corresponding 4-hydroxypiperidines. nih.gov The stereochemistry of the resulting alcohol is influenced by the steric bulk of the reducing agent and the existing stereocenters on the piperidine ring.

Electrophilic and Nucleophilic Aromatic Substitution on the Bromophenyl Ring

The bromophenyl moiety of this compound is amenable to both electrophilic and nucleophilic aromatic substitution reactions, offering avenues for further functionalization. The bromine atom itself can be substituted, or other positions on the aromatic ring can be targeted.

Palladium-catalyzed cross-coupling reactions are particularly powerful tools for modifying the bromophenyl group. The Buchwald-Hartwig amination allows for the formation of a new carbon-nitrogen bond by coupling the aryl bromide with an amine in the presence of a palladium catalyst and a suitable ligand. wikipedia.orgorganic-chemistry.org This reaction proceeds through a catalytic cycle involving oxidative addition of the aryl bromide to the palladium(0) complex, association of the amine, deprotonation, and finally, reductive elimination to yield the arylamine product. wikipedia.org

The Suzuki coupling reaction is another important transformation, enabling the formation of a carbon-carbon bond between the bromophenyl ring and an organoboron compound, such as a boronic acid or ester. fishersci.co.ukorganic-chemistry.org The mechanism involves the oxidative addition of the aryl bromide to the palladium(0) catalyst, followed by transmetalation with the boronic acid (which is typically activated by a base) and reductive elimination to form the biaryl product. organic-chemistry.org This reaction has been successfully applied to unprotected ortho-bromoanilines, which are close structural analogs of this compound. nih.gov

The Ullmann condensation offers a copper-catalyzed alternative for forming carbon-oxygen, carbon-nitrogen, or carbon-sulfur bonds at the site of the bromine atom. wikipedia.orgorganic-chemistry.org These reactions generally require higher temperatures than their palladium-catalyzed counterparts. wikipedia.org

Regioselectivity and Mechanistic Rationale

In electrophilic aromatic substitution reactions, the directing effects of the substituents on the phenyl ring determine the position of the incoming electrophile. The bromine atom is an ortho-, para-director, while the N-aryl group is also an ortho-, para-director. However, the nitrogen of the piperidine ring can be protonated under strongly acidic conditions, which would make it a meta-directing deactivator. The interplay of these effects, along with steric hindrance from the piperidine ring, will influence the regiochemical outcome of reactions such as nitration or halogenation.

In nucleophilic aromatic substitution reactions, the position of the bromine atom ortho to the piperidine nitrogen is significant. The electron-withdrawing nature of the piperidinone moiety can influence the reactivity of the aryl halide. In palladium-catalyzed cross-coupling reactions, the regioselectivity is inherently controlled by the position of the halide.

The table below summarizes some potential cross-coupling reactions on the bromophenyl ring, based on methodologies developed for similar substrates.

| Reaction Type | Coupling Partner | Catalyst/Reagents | Potential Product | Reference |

| Suzuki Coupling | Phenylboronic acid | Pd(OAc)₂, SPhos, K₃PO₄ | 1-(Biphenyl-2-yl)-4-piperidinone | nih.gov |

| Buchwald-Hartwig Amination | Morpholine | Pd(dba)₂, BINAP, NaOtBu | 1-(2-(Morpholin-4-yl)phenyl)-4-piperidinone | wikipedia.org |

| Ullmann Condensation | Phenol | CuI, Phenanthroline, K₂CO₃ | 1-(2-Phenoxyphenyl)-4-piperidinone | wikipedia.org |

Reactivity Profiles of the Piperidine Nitrogen Atom

The tertiary nitrogen atom within the piperidine ring is a nucleophilic center and can participate in reactions such as alkylation and acylation. These transformations modify the properties of the piperidone and can be used to introduce a variety of functional groups.

Alkylation and Acylation Mechanistic Studies

N-alkylation of piperidines and piperidones is typically achieved by reaction with an alkyl halide. The reaction proceeds via a nucleophilic substitution (SN2) mechanism, where the nitrogen atom attacks the electrophilic carbon of the alkyl halide, displacing the halide ion. The use of a base is often necessary to neutralize the hydrohalic acid formed during the reaction, preventing the formation of the ammonium (B1175870) salt which would be unreactive. nih.gov

N-acylation involves the reaction of the piperidine nitrogen with an acylating agent, such as an acyl chloride or an anhydride. This reaction is also a nucleophilic substitution, but at an acyl carbon. The nitrogen attacks the carbonyl carbon of the acylating agent, leading to a tetrahedral intermediate which then collapses to form the N-acyl piperidone and a leaving group. Pyridine or another non-nucleophilic base is often added to scavenge the acid byproduct. For example, 3,5-bis(ylidene)-4-piperidones have been successfully acylated with acryloyl chloride and arylsulfonyl chlorides. nih.gov

The table below provides examples of conditions for N-alkylation and N-acylation of piperidine derivatives.

| Transformation | Reagent | Conditions | Product Type | Reference |

| N-Alkylation | Alkyl bromide | K₂CO₃, DMF, room temp. | N-Alkyl-piperidinone | nih.gov |

| N-Acylation | Acryloyl chloride | Triethylamine, CH₂Cl₂, 0 °C | N-Acryloyl-piperidinone | nih.gov |

| N-Arylation | Aniline (B41778) | K₂CO₃, aq. ethanol, 100 °C | N-Aryl-piperidinone | acs.org |

Unconventional Ring-Opening and Ring-Contraction/Expansion Reactions

While less common, the piperidinone ring system can undergo reactions that alter its cyclic structure. These transformations can lead to the formation of acyclic compounds or different ring systems.

For instance, a deconstructive strategy has been reported for the transformation of saturated nitrogen heterocycles like piperidines into acyclic haloamine derivatives. acs.org This process involves sequential cleavage of a C-N and a C-C bond, followed by the formation of a C-halogen bond. While not demonstrated on this compound specifically, this methodology represents a potential pathway for ring-opening.

Ring-expansion reactions are also known in piperidine chemistry. A [3+3] ring expansion of bicyclic aziridines with rhodium-bound vinyl carbenes has been shown to produce complex dehydropiperidines. researchgate.net Although this reaction does not start from a piperidone, it illustrates a strategy for expanding a six-membered nitrogen-containing ring.

Additionally, under certain conditions, 4-piperidones can undergo self-polymerization, which involves a ring-opening mechanism. rsc.org For example, N-(2-phenethyl)piperidone has been shown to yield a hyperbranched polymer in the presence of trifluoromethanesulfonic acid. rsc.org

Metal-Catalyzed Transformations Involving the Bromo Functionality

The presence of the bromine atom on the phenyl ring of this compound makes it an excellent substrate for a variety of palladium-catalyzed cross-coupling reactions. These reactions facilitate the formation of new carbon-carbon and carbon-heteroatom bonds at the site of the bromine atom, allowing for significant structural diversification.

Cross-coupling reactions are fundamental tools in modern organic synthesis, and the bromo group of this compound is a key handle for such transformations. The general mechanism for these palladium-catalyzed reactions involves a catalytic cycle that typically includes three main steps: oxidative addition, transmetalation, and reductive elimination.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for forming carbon-carbon bonds between an organohalide and an organoboron compound, typically a boronic acid or ester, in the presence of a palladium catalyst and a base. wikipedia.orgharvard.edu For this compound, a Suzuki coupling would involve its reaction with a boronic acid (R-B(OH)₂) to yield 1-(2-arylphenyl)-4-piperidinone.

The catalytic cycle begins with the oxidative addition of the C-Br bond of this compound to a Pd(0) complex, forming a Pd(II) intermediate. harvard.edu The presence of the piperidinone nitrogen ortho to the bromine may influence the rate of this step. Subsequently, the boronic acid, activated by the base, undergoes transmetalation with the Pd(II) complex, where the organic group (R) from the boron compound replaces the bromide on the palladium center. The final step is reductive elimination from the resulting diorganopalladium(II) complex, which forms the new C-C bond of the product and regenerates the Pd(0) catalyst, allowing the cycle to continue. wikipedia.orgyonedalabs.com

| Reaction | Reactants | Catalyst System | Product | Key Features |

| Suzuki-Miyaura Coupling | This compound, Arylboronic acid | Pd catalyst (e.g., Pd(PPh₃)₄), Base (e.g., K₂CO₃) | 1-(2-Arylphenyl)-4-piperidinone | Forms C(sp²)-C(sp²) bonds; tolerant of various functional groups. wikipedia.orgresearchgate.net |

Sonogashira Coupling

The Sonogashira coupling enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, catalyzed by a palladium complex and a copper(I) co-catalyst. organic-chemistry.orgwikipedia.org This reaction would transform this compound into 1-(2-alkynylphenyl)-4-piperidinone derivatives, which are valuable building blocks in synthesis. nih.gov

The widely accepted mechanism involves two interconnected catalytic cycles. In the palladium cycle, oxidative addition of the aryl bromide to the Pd(0) catalyst occurs. nih.gov In the copper cycle, the terminal alkyne reacts with a copper(I) salt in the presence of a base to form a copper acetylide. nih.gov This copper acetylide then undergoes transmetalation with the Pd(II)-aryl complex. The resulting alkynyl-aryl-palladium(II) complex undergoes reductive elimination to yield the final product and regenerate the Pd(0) catalyst. wikipedia.org Copper-free Sonogashira protocols have also been developed to avoid the formation of alkyne homocoupling byproducts. nih.govucsb.edu

| Reaction | Reactants | Catalyst System | Product | Key Features |

| Sonogashira Coupling | This compound, Terminal alkyne | Pd catalyst (e.g., PdCl₂(PPh₃)₂), Cu(I) salt (e.g., CuI), Base (e.g., NEt₃) | 1-(2-Alkynylphenyl)-4-piperidinone | Forms C(sp²)-C(sp) bonds; mild reaction conditions. organic-chemistry.orgnih.gov |

Negishi Coupling

The Negishi coupling involves the reaction of an organohalide with an organozinc reagent, catalyzed by a palladium or nickel complex. organic-chemistry.org This reaction is known for its high functional group tolerance and the ability to form C(sp³)-C(sp²) bonds in addition to C(sp²)-C(sp²) bonds. For this compound, a Negishi coupling with an organozinc reagent (R-ZnX) would yield 1-(2-substituted-phenyl)-4-piperidinone.

The catalytic cycle is similar to other cross-coupling reactions. It starts with the oxidative addition of the C-Br bond to the Pd(0) catalyst. The subsequent step is transmetalation, where the organozinc reagent transfers its organic group to the palladium center. The cycle concludes with reductive elimination to form the desired product and regenerate the Pd(0) catalyst. organic-chemistry.orgnih.gov

| Reaction | Reactants | Catalyst System | Product | Key Features |

| Negishi Coupling | This compound, Organozinc reagent | Pd or Ni catalyst (e.g., Pd(PPh₃)₄) | 1-(2-Substituted-phenyl)-4-piperidinone | High functional group tolerance; forms various C-C bonds. organic-chemistry.org |

Carbonylative reactions introduce a carbonyl group (CO) into an organic molecule. For this compound, palladium-catalyzed carbonylation can be used to synthesize a variety of carbonyl-containing derivatives, such as amides, esters, and carboxylic acids, by reacting it with carbon monoxide and a suitable nucleophile. nih.govrsc.org

The general mechanism for palladium-catalyzed carbonylation of an aryl bromide begins with the oxidative addition of the C-Br bond to a Pd(0) species. This is followed by the insertion of carbon monoxide into the palladium-carbon bond to form a palladium-acyl complex. This key intermediate can then react with various nucleophiles. For instance, reaction with an amine would lead to an amide, an alcohol would yield an ester, and water would produce a carboxylic acid. The final step is reductive elimination, which releases the carbonyl product and regenerates the palladium catalyst. nih.govnih.gov The choice of ligand on the palladium catalyst is crucial for the efficiency and selectivity of these transformations. nih.gov

| Reaction | Reactants | Catalyst System | Product | Key Features |

| Carbonylative Amination | This compound, Carbon monoxide, Amine | Pd catalyst (e.g., Pd(OAc)₂), Ligand (e.g., Xantphos) | 2-(4-Oxopiperidin-1-yl)benzamide derivative | Direct synthesis of amides. |

| Carbonylative Alkoxycarbonylation | This compound, Carbon monoxide, Alcohol | Pd catalyst, Ligand | Methyl 2-(4-oxopiperidin-1-yl)benzoate | Synthesis of esters. |

These metal-catalyzed transformations highlight the synthetic utility of the bromo functionality in this compound, providing access to a wide array of derivatives with potential applications in various fields of chemical research.

Systematic Derivatization and Functionalization Strategies of 1 2 Bromophenyl 4 Piperidinone

Chemoselective Functionalization of the Carbonyl Group

The ketone at the C4 position of the piperidinone ring is a versatile functional group that can be readily transformed into a variety of other moieties. These transformations are fundamental in modifying the core structure, introducing new substituents, and altering the steric and electronic properties of the molecule.

The condensation reaction of the carbonyl group in 1-(2-bromophenyl)-4-piperidinone with primary amines, hydroxylamine (B1172632), or hydrazines provides a straightforward route to imines, oximes, and hydrazones, respectively. These reactions typically proceed under mild acidic or basic conditions and are driven by the removal of water.

Imines (Schiff Bases): Reaction with primary amines (R-NH₂) leads to the formation of the corresponding N-substituted imines. The properties of the resulting imine can be tuned by varying the 'R' group on the primary amine.

Oximes: Treatment with hydroxylamine (NH₂OH) converts the ketone into an oxime. This reaction is often performed in a buffered solution to maintain a suitable pH, as seen in the synthesis of related acetophenone (B1666503) oximes. orgsyn.org

Hydrazones: Condensation with hydrazine (B178648) (NH₂NH₂) or its substituted derivatives (e.g., phenylhydrazine) yields the corresponding hydrazones. These derivatives can serve as intermediates for further transformations, such as the Wolff-Kishner reduction or Fischer indole (B1671886) synthesis.

These reactions expand the structural diversity of the parent molecule, introducing new points for further functionalization and modulating the biological profile of the core scaffold.

Table 1: Representative Condensation Reactions of the Carbonyl Group This table illustrates potential products from the reaction of this compound with various nitrogen-based nucleophiles.

| Reagent | Product Type | Resulting Structure |

|---|---|---|

| Aniline (B41778) | Imine | |

| Hydroxylamine | Oxime | |

| Hydrazine | Hydrazone |

Olefination reactions provide a powerful method for converting the carbonyl group into a carbon-carbon double bond, effectively creating an exocyclic alkene. The Wittig and Horner-Wadsworth-Emmons (HWE) reactions are the most prominent in this class. mnstate.eduorganic-chemistry.org

The Wittig reaction utilizes a phosphonium (B103445) ylide (a Wittig reagent), which is typically prepared by treating a phosphonium salt with a strong base. wikipedia.orgorganicchemistrytutor.com The ylide attacks the ketone, leading to a four-membered oxaphosphetane intermediate that decomposes to form the desired alkene and a triphenylphosphine (B44618) oxide byproduct. wikipedia.orgorganicchemistrytutor.commasterorganicchemistry.com The stereochemistry of the resulting alkene can often be controlled by the nature of the ylide and the reaction conditions. wikipedia.orgorganic-chemistry.org

The Horner-Wadsworth-Emmons (HWE) reaction is a modification of the Wittig reaction that employs a phosphonate (B1237965) carbanion. wikipedia.org These carbanions are generally more nucleophilic than the corresponding Wittig ylides and react with ketones to produce alkenes. wikipedia.orgharvard.edu A significant advantage of the HWE reaction is that the byproduct, a water-soluble dialkyl phosphate (B84403) salt, is easily removed during aqueous workup. harvard.edu The HWE reaction typically shows a strong preference for the formation of (E)-alkenes. organic-chemistry.orgwikipedia.org

These olefination strategies are invaluable for introducing new carbon-based substituents at the 4-position of the piperidinone ring, which can be further functionalized.

Table 2: Examples of Olefination Reactions on this compound This table shows potential alkene products formed via Wittig or HWE reactions.

| Reagent Type | Specific Reagent | Product Structure |

|---|---|---|

| Wittig Reagent | Methylenetriphenylphosphorane (Ph₃P=CH₂) | |

| Wittig Reagent | (Triphenylphosphoranylidene)acetonitrile (Ph₃P=CHCN) | |

| HWE Reagent | Triethyl phosphonoacetate |

Diversification of the Bromophenyl Moiety via Cross-Coupling Methodologies

The 2-bromophenyl group serves as a key handle for diversification through various palladium-catalyzed cross-coupling reactions. These reactions are cornerstones of modern organic synthesis, allowing for the formation of new carbon-carbon and carbon-heteroatom bonds with high efficiency and functional group tolerance. arkat-usa.org The aryl bromide in this compound is an ideal electrophilic partner for these transformations.

The Suzuki-Miyaura coupling is a versatile and widely used method for forming biaryl and heteroaryl-aryl structures. arkat-usa.orgsciforum.net The reaction involves the palladium-catalyzed cross-coupling of an organoboron reagent (typically a boronic acid or boronic ester) with an organic halide. nih.gov For this compound, this reaction enables the substitution of the bromine atom with a wide array of aryl and heteroaryl groups. The general catalytic cycle involves the oxidative addition of the aryl bromide to a Pd(0) catalyst, followed by transmetalation with the boronic acid (activated by a base) and subsequent reductive elimination to yield the coupled product and regenerate the catalyst. A broad range of boronic acids are commercially available, providing access to a vast chemical space.

Table 3: Representative Suzuki-Miyaura Coupling Partners This table illustrates the diversification of the 2-bromophenyl group using various boronic acids.

| Boronic Acid | Potential Product Structure |

|---|---|

| Phenylboronic acid | |

| 4-Methoxyphenylboronic acid | |

| Thiophene-2-boronic acid |

The Sonogashira coupling reaction is the premier method for forming a bond between an sp²-hybridized carbon of an aryl halide and an sp-hybridized carbon of a terminal alkyne. wikipedia.orgorganic-chemistry.org This reaction is typically catalyzed by a palladium complex and co-catalyzed by a copper(I) salt, such as copper(I) iodide, in the presence of an amine base. nih.gov The reaction can be carried out under mild conditions, tolerating a wide variety of functional groups. wikipedia.org Applying the Sonogashira coupling to this compound allows for the introduction of various alkynyl substituents, which are valuable building blocks for further chemistry, including click reactions, cyclizations, or reductions.

Table 4: Representative Alkynes for Sonogashira Coupling This table shows potential products from the coupling of this compound with various terminal alkynes.

| Terminal Alkyne | Potential Product Structure |

|---|---|

| Phenylacetylene | |

| Ethynyltrimethylsilane | |

| Propargyl alcohol |

The Stille reaction facilitates the coupling of an organic halide with an organotin compound (organostannane), catalyzed by palladium. wikipedia.org Organostannanes are stable to air and moisture and tolerate a vast range of functional groups, making the Stille coupling a robust synthetic tool. nrochemistry.comthermofisher.com Despite the toxicity of tin reagents, this method is highly effective for creating complex C-C bonds where other methods might fail. thermofisher.com The reaction mechanism follows the standard cross-coupling cycle of oxidative addition, transmetalation, and reductive elimination. nrochemistry.com

The Negishi coupling involves the reaction of an organic halide with an organozinc reagent, also catalyzed by a palladium or nickel complex. wikipedia.orgorganic-chemistry.org Organozinc reagents are generally more reactive than their organoboron or organotin counterparts, often leading to faster reactions under milder conditions. organic-chemistry.org Recent methodologies have demonstrated the utility of Negishi coupling for the α-arylation of piperidine (B6355638) scaffolds, highlighting its relevance for modifying heterocyclic structures. nih.govresearchgate.net

Table 5: Representative Reagents for Stille and Negishi Couplings This table provides examples of organometallic reagents for Stille and Negishi cross-coupling reactions.

| Coupling Reaction | Organometallic Reagent | Potential Product Structure |

|---|---|---|

| Stille | Tributyl(vinyl)stannane | |

| Stille | 2-(Tributylstannyl)thiophene | |

| Negishi | Phenylzinc chloride |

Buchwald-Hartwig Amination for N-Functionalization

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that facilitates the formation of carbon-nitrogen (C-N) bonds. wikipedia.org This reaction is particularly useful for the N-arylation of amines with aryl halides. wikipedia.orgresearchgate.netorganic-chemistry.org In the context of this compound, this method allows for the substitution of the bromine atom on the phenyl ring with a variety of amine-containing groups.

The reaction typically involves an aryl halide, an amine, a palladium catalyst, and a base. wikipedia.org The choice of ligand for the palladium catalyst is crucial and has evolved over time, with bidentate phosphine (B1218219) ligands like BINAP and DPF, as well as sterically hindered ligands, offering improved reactivity and broader substrate scope. wikipedia.org The mechanism involves the oxidative addition of the aryl halide to a Pd(0) species, followed by amine coordination, deprotonation, and reductive elimination to form the N-aryl product. wikipedia.org This method is advantageous due to its tolerance of various functional groups and its applicability to a wide range of primary and secondary amines. nih.gov

Table 1: Examples of Buchwald-Hartwig Amination Conditions

| Catalyst System | Ligand Type | Base | Typical Substrates | Reference |

|---|---|---|---|---|

| Pd(OAc)₂ / P(o-tolyl)₃ | Monodentate Phosphine | NaOt-Bu | Aryl bromides, secondary amines | wikipedia.org |

| Pd₂(dba)₃ / BINAP | Bidentate Phosphine | NaOt-Bu | Aryl iodides/triflates, primary amines | wikipedia.org |

| Pd-NHC complexes | N-Heterocyclic Carbene | Cs₂CO₃ | Hindered and functionalized aryl amines | nih.gov |

This table is illustrative and does not represent reactions performed specifically with this compound but rather general conditions applicable to such transformations.

Regioselective Functionalization of the Piperidine Ring

The piperidine ring, a prevalent structure in pharmaceuticals, presents multiple sites for functionalization. nih.govresearchgate.net Achieving regioselectivity—the ability to functionalize a specific position on the ring—is a key challenge and an area of active research. nih.govnih.gov

The positions alpha to the carbonyl group (C3 and C5) and the nitrogen atom (C2 and C6) are activated and thus more amenable to functionalization. The protons on the carbons adjacent to the carbonyl are acidic and can be removed by a base to form an enolate, which can then react with various electrophiles.

Approaches to functionalize the alpha-position of piperidines include:

Lithiation followed by Negishi cross-coupling. researchgate.net

Ruthenation using pyridyl directing groups. researchgate.net

Enantioselective methods using thioamide derivatives. researchgate.net

Photoredox catalysis and intramolecular hydride transfer. researchgate.net

A recent method involves an α-imino rhodium carbene-initiated cascade reaction that leads to 1,2-aryl/alkyl migration and annulation, yielding piperidin-4-one derivatives. acs.org

Functionalizing the more remote C3 and C4 positions of the piperidine ring is more challenging due to the deactivating effect of the nitrogen atom. nih.govnsf.gov Strategies to overcome this include:

Catalyst and protecting group control: The choice of rhodium catalyst and the protecting group on the nitrogen can direct C-H functionalization to the C2 or C4 positions. nih.govresearchgate.net

Indirect methods: The C3 position can be functionalized indirectly through the cyclopropanation of a tetrahydropyridine (B1245486) intermediate followed by reductive ring-opening. nih.govresearchgate.net

Directing groups: Using directing groups, such as aminoquinoline amides, can facilitate palladium-catalyzed C4 arylation. acs.org

Multi-Component Reactions (MCRs) Incorporating this compound

Multi-component reactions (MCRs) are highly efficient processes where three or more reactants combine in a single step to form a complex product. researchgate.nettandfonline.comtandfonline.com 4-piperidones are valuable building blocks in such reactions.

Petrenko-Kritschenko Piperidone Synthesis: This classic MCR combines an aldehyde, a β-keto acid derivative, and ammonia (B1221849) or a primary amine to form a 4-piperidone (B1582916). wikipedia.org

Diels-Alder Reactions: A four-component reaction involving an aldehyde, an ammonia equivalent, an acyl chloride, and a dienophile can produce complex piperidone scaffolds through an intermolecular Diels-Alder reaction. researchgate.net

Ugi Four-Component Reaction (U-4CR): This prominent MCR involves an aldehyde or ketone, an amine, a carboxylic acid, and an isocyanide to produce α-acetamido carboxamide derivatives. organic-chemistry.orgnih.gov this compound can serve as the ketone component in this reaction, leading to diverse and complex products. The Ugi reaction has been used to create libraries of compounds for drug discovery, including piperazine-based dopamine (B1211576) receptor ligands. nih.gov

Table 2: Key Multi-Component Reactions Involving Piperidone Scaffolds

| Reaction Name | Components | Product Type | Reference |

|---|---|---|---|

| Petrenko-Kritschenko | Aldehyde, β-keto acid derivative, Amine | 4-Piperidone | wikipedia.org |

| Diels-Alder MCR | Aldehyde, Amine equivalent, Acyl chloride, Dienophile | Piperidone scaffold | researchgate.net |

Synthesis of Advanced Polycyclic and Heterocyclic Systems from this compound Precursors

The presence of both a bromo-aryl group and a piperidone ring in this compound makes it an excellent precursor for constructing complex polycyclic and heterocyclic systems, often through intramolecular cyclization reactions.

One strategy involves the ring-opening of related oxazinone structures derived from pyridones to build polycyclic systems. nih.gov For instance, 3-hydroxy-3,4-dihydropyrido[2,1-c] nih.govacs.orgoxazine-1,8-diones, synthesized from pyridone precursors, can react with binucleophiles to form polycyclic pyridones. nih.gov Another approach utilizes the generation of a highly reactive 3,4-piperidyne intermediate, which can be trapped in cycloaddition reactions to form annulated piperidine scaffolds. nih.gov Furthermore, the regioselective functionalization of related 2-chloropyridines has been a key strategy in the total synthesis of complex natural products like (+)-floyocidin B. mdpi.com

Advanced Spectroscopic and Crystallographic Characterization of 1 2 Bromophenyl 4 Piperidinone and Its Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is an indispensable tool for the unambiguous structural elucidation of organic molecules like 1-(2-bromophenyl)-4-piperidinone. It provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule.

1D (¹H, ¹³C, ¹⁵N) and 2D (COSY, HSQC, HMBC, NOESY) NMR for Structural Elucidation

For a molecule such as this compound, a suite of NMR experiments would be required for full structural confirmation.

¹H NMR: This one-dimensional experiment would reveal the number of distinct proton environments, their chemical shifts (typically in ppm), signal multiplicity (e.g., singlet, doublet, triplet, multiplet), and integration (ratio of protons). The aromatic protons on the bromophenyl ring would appear in the downfield region (approx. 7.0-7.8 ppm), while the protons of the piperidinone ring would be found in the upfield region (approx. 2.5-4.0 ppm).

¹³C NMR: This experiment provides information on the carbon skeleton of the molecule. Each unique carbon atom gives a distinct signal. For this compound, one would expect to observe signals for the carbonyl carbon (C=O) in the highly deshielded region (approx. 200-210 ppm), aromatic carbons (approx. 110-150 ppm), and aliphatic carbons of the piperidine (B6355638) ring (approx. 40-60 ppm).

¹⁵N NMR: While less common, ¹⁵N NMR could provide information on the nitrogen atom of the piperidinone ring, confirming its chemical environment.

2D NMR:

COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other, typically on adjacent carbons. This would be crucial for mapping the proton connectivity within the piperidinone ring.

HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of which protons are attached to which carbons.

NOESY (Nuclear Overhauser Effect Spectroscopy): Identifies protons that are close to each other in space, providing insights into the molecule's three-dimensional conformation.

Solid-State NMR for Polymorphic and Conformational Analysis

Solid-state NMR (ssNMR) is a powerful technique for studying materials in their solid form, providing information that is inaccessible in solution NMR. For a crystalline compound like this compound, ssNMR can be used to:

Identify Polymorphs: Different crystalline forms (polymorphs) of the same compound can exhibit different ssNMR spectra due to variations in the local chemical environment and intermolecular interactions in the crystal lattice. rsc.org

Analyze Conformation: ssNMR can reveal details about the conformation of the molecule in the solid state, such as the chair or boat conformation of the piperidinone ring and the rotational orientation of the bromophenyl group.

Mass Spectrometry (MS) Techniques for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is a key analytical technique that measures the mass-to-charge ratio (m/z) of ions, allowing for the determination of molecular weight and structural features.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

HRMS provides a highly accurate measurement of a molecule's mass, often to within a few parts per million. For this compound (C₁₁H₁₂BrNO), HRMS would be used to confirm its elemental composition. The presence of bromine is readily identified by its characteristic isotopic pattern (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio), which would result in two major peaks in the mass spectrum separated by two m/z units.

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Studies

In tandem mass spectrometry (MS/MS), ions of a specific m/z (the parent or molecular ion) are selected and then fragmented by collision with an inert gas. The resulting fragment ions are then analyzed to provide a fragmentation pattern. This pattern is like a fingerprint for the molecule and can be used to elucidate its structure. For this compound, characteristic fragmentation pathways would likely involve:

Cleavage of the piperidinone ring.

Loss of the bromine atom.

Fragmentation of the bromophenyl group.

Understanding these fragmentation pathways is crucial for identifying the compound and its metabolites or degradation products in complex mixtures. chemguide.co.ukraco.cat

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification and Conformational Insights

Vibrational spectroscopy, including Fourier-transform infrared (FTIR) and Raman spectroscopy, probes the vibrational modes of a molecule. These techniques are highly effective for identifying functional groups.

Infrared (IR) Spectroscopy: In the IR spectrum of this compound, one would expect to see characteristic absorption bands for:

A strong C=O (carbonyl) stretch, typically around 1700-1725 cm⁻¹. The exact position can give clues about the ring strain and conformation.

C-N (amine) stretching vibrations.

Aromatic C-H and C=C stretching vibrations from the bromophenyl ring.

Aliphatic C-H stretching vibrations from the piperidinone ring.

A C-Br stretching vibration, typically in the fingerprint region at lower wavenumbers.

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR. It is particularly sensitive to non-polar bonds and symmetric vibrations. For this compound, the aromatic ring vibrations and the C-Br bond would likely produce strong Raman signals. Comparing IR and Raman spectra can help in understanding the molecule's symmetry and conformation.

X-ray Crystallography for Absolute Stereochemistry and Solid-State Architecture

X-ray crystallography stands as the gold standard for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This technique provides unequivocal evidence of molecular connectivity, conformation, and the absolute configuration of chiral centers. For a molecule like this compound and its potential derivatives, X-ray crystallography would offer invaluable insights into its solid-state properties.

Single crystal X-ray diffraction (SC-XRD) is a powerful analytical technique that provides detailed information about the atomic and molecular structure of a crystal. mkuniversity.ac.in By analyzing the diffraction pattern of an X-ray beam passing through a single crystal, scientists can determine bond lengths, bond angles, and torsion angles with high precision. mkuniversity.ac.in This method is crucial for the unambiguous determination of the absolute stereochemistry of chiral molecules.

In the context of N-aryl piperidones, SC-XRD studies have been instrumental in understanding their conformational preferences. For instance, studies on related N-substituted 2,6-diphenylpiperidine derivatives have shown that the piperidine ring can adopt various conformations, such as chair and twisted boat forms. researchgate.net The orientation of the aryl substituents relative to the piperidine ring is also precisely determined, which is critical for understanding structure-activity relationships. researchgate.net

For a hypothetical chiral derivative of this compound, SC-XRD would be the definitive method to assign the absolute configuration (R or S) at any stereocenters. The crystal structure would also reveal the conformation of the piperidinone ring and the dihedral angle between the bromophenyl group and the piperidine ring, which can be influenced by steric and electronic factors.

Hypothetical Crystallographic Data for a Derivative of this compound

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.123 |

| b (Å) | 15.456 |

| c (Å) | 8.789 |

| α (°) | 90 |

| β (°) | 105.34 |

| γ (°) | 90 |

| Volume (ų) | 1324.5 |

| Z | 4 |

| Calculated Density (g/cm³) | 1.520 |

This table presents hypothetical data for illustrative purposes and does not represent experimentally determined values for this compound.

Powder X-ray diffraction (PXRD) is an essential technique for the characterization of polycrystalline materials. youtube.com Unlike SC-XRD, which requires a single, well-ordered crystal, PXRD can be performed on a powdered sample, providing information about the bulk properties of the material. youtube.compurdue.edu

The primary applications of PXRD in the context of a compound like this compound would include:

Phase Identification: Each crystalline solid has a unique PXRD pattern, which serves as a "fingerprint." This allows for the identification of the compound and can be used to distinguish between different polymorphic forms. Polymorphism, the ability of a substance to exist in more than one crystal form, is a critical consideration in the pharmaceutical industry as different polymorphs can have different physical properties, including solubility and stability. youtube.com

Purity Analysis: PXRD can be used to detect the presence of crystalline impurities in a sample.

Crystallinity Assessment: The technique can differentiate between crystalline and amorphous (non-crystalline) materials. The degree of crystallinity can also be quantified. youtube.com

For example, the PXRD pattern of a newly synthesized batch of this compound could be compared to a reference pattern to confirm its identity and purity. If multiple crystalline forms exist, PXRD would be the primary tool to identify and characterize each polymorph. researchgate.netresearchgate.net

Hypothetical PXRD Peak List for this compound

| 2θ (degrees) | d-spacing (Å) | Relative Intensity (%) |

| 12.5 | 7.08 | 85 |

| 18.8 | 4.72 | 100 |

| 21.3 | 4.17 | 65 |

| 25.1 | 3.54 | 95 |

| 28.9 | 3.09 | 50 |

This table presents a hypothetical PXRD peak list for illustrative purposes and does not represent experimentally determined values.

Chiroptical Spectroscopic Methods (e.g., Circular Dichroism) for Chiral Derivatives

While X-ray crystallography provides definitive stereochemical information in the solid state, chiroptical spectroscopic methods are invaluable for studying chiral molecules in solution. Circular dichroism (CD) spectroscopy is a powerful technique that measures the differential absorption of left- and right-circularly polarized light by a chiral molecule. rsc.org

If a chiral derivative of this compound were synthesized, for instance, by introducing a substituent at the 3- or 5-position of the piperidinone ring, CD spectroscopy would be a key tool for its characterization. The CD spectrum provides information about the stereochemistry and conformation of the molecule in solution. nih.gov

The sign and intensity of the Cotton effects in the CD spectrum can often be correlated with the absolute configuration of the stereocenters. nih.gov For N-aryl-N-nitrosamines, for example, the sign of the Cotton effect corresponding to the n-π* transition has been correlated with the helicity of the twisted nitrosamine (B1359907) chromophore. nih.gov Similar correlations could potentially be established for chiral derivatives of this compound through a combination of experimental CD measurements and theoretical calculations. nih.gov

Furthermore, CD spectroscopy is highly sensitive to conformational changes. Thus, it could be used to study how the conformation of a chiral derivative of this compound changes with solvent polarity or temperature.

Role of 1 2 Bromophenyl 4 Piperidinone As a Versatile Synthetic Intermediate

Application in the Construction of Heterocyclic Scaffolds

The unique arrangement of functional groups in 1-(2-bromophenyl)-4-piperidinone makes it a powerful intermediate for the synthesis of various fused and spirocyclic heterocyclic systems. The ketone and the adjacent methylene (B1212753) groups are susceptible to a variety of condensation and cycloaddition reactions, while the nitrogen and the aryl bromide offer sites for annulation and further functionalization.

One common strategy involves the reaction of the 4-piperidone (B1582916) moiety to create spirocyclic systems, where a second ring shares a single carbon atom with the piperidine (B6355638) ring. whiterose.ac.uk Spiropiperidines are of significant interest in drug discovery due to their rigid, three-dimensional structures. whiterose.ac.uk For instance, the ketone can react with various binucleophiles to form spiro-heterocycles. The synthesis of spiro-piperidine derivatives via one-pot reactions has been reported, highlighting the utility of piperidin-4-one scaffolds as building blocks for complex structures like spiro heterocycles. nih.gov

Another key application is in the construction of fused heterocyclic systems. Reactions can be designed to form new rings fused to the piperidine core. For example, the ketone can be converted into an enolate and subsequently reacted with electrophiles, or it can participate in condensation reactions with reagents like thioamides to afford thiazolopiperidines. researchgate.net The 2-bromophenyl group is particularly important for intramolecular cyclization reactions. Palladium-catalyzed intramolecular C-N or C-C bond formation between the piperidine nitrogen or an adjacent carbon and the bromo-substituted phenyl ring can lead to the formation of complex polycyclic structures.

The following table summarizes representative examples of heterocyclic scaffolds synthesized from piperidone precursors.

| Starting Material Precursor | Reagent(s) | Product Type | Yield (%) | Reference |

| N-Substituted-4-piperidone | Phenyl isocyanate / Phenyl isothiocyanate | Spiro-triazaspiro[4.5]decan-2-one/thione | - | nih.gov |

| 1-Benzylpiperidin-4-one | Aniline (B41778), HCN | 1-Benzyl-4-phenylaminopiperidine-4-carbonitrile | ~90% | researchgate.net |

| 4-Piperidone imine | Intramolecular Friedel-Crafts alkylation | Dihydrospiro[quinoline-2,4'-piperidines] | - | researchgate.neteurekaselect.com |

| 2-Aryl-4-piperidone | Pyrido[1,2-a]imidazo-2-carbaldehyde | Pyrido[1',2':1,2]imidazo[4,5-a]quinolizidin-2-one | - | clockss.org |

Utility in Target-Oriented Synthesis of Complex Organic Molecules

Target-Oriented Synthesis (TOS) focuses on the efficient construction of a specific, often complex, molecule with known biological activity. nih.gov The 4-piperidone scaffold is a crucial intermediate in the synthesis of numerous pharmaceuticals. wikipedia.orggoogleapis.com Specifically, this compound serves as a key precursor for molecules where a substituted phenyl group attached to the piperidine nitrogen is a required pharmacophore.

The fentanyl class of analgesics, for example, is built around a 4-anilidopiperidine core. researchgate.netresearchgate.net While the direct synthesis of fentanyl analogues from this compound is not the most common route, the chemistry developed around 4-piperidones is foundational. The synthesis of remifentanil, a potent fentanyl analogue, involves a key intermediate, methyl 4-[(1-oxopropyl)phenylamino]piperidine-4-carboxylate, which is synthesized from 1-benzylpiperidin-4-one. researchgate.net The 2-bromophenyl moiety in the title compound offers a strategic advantage for creating analogues through late-stage functionalization via cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), allowing for the introduction of diverse substituents at the ortho position of the phenyl ring. This is critical for exploring the structure-activity relationships (SAR) of complex drug targets.

Furthermore, the compound is a building block for antagonists of the CCR5 receptor, which are used in HIV treatment. The discovery of SCH 351125, a potent CCR5 antagonist, involved structure-activity relationship studies on piperidino-piperidine derivatives, some of which feature a bromophenyl group. nih.gov The synthesis of these complex molecules often relies on the step-wise elaboration of simpler piperidone precursors.

The table below illustrates the application of piperidone intermediates in the synthesis of specific, complex target molecules.

| Intermediate | Target Molecule Class | Synthetic Strategy | Reference |

| 1-Benzylpiperidin-4-one | Fentanyl Analogues (e.g., Remifentanil intermediate) | Strecker-type condensation, hydrolysis, esterification | researchgate.net |

| Piperidino-piperidine with bromophenyl group | CCR5 Receptor Antagonists (e.g., SCH 351125) | Multi-step synthesis involving piperidone elaboration | nih.gov |

Contribution to Library Synthesis for Academic Research

Diversity-Oriented Synthesis (DOS) aims to generate collections of structurally diverse small molecules, or libraries, from a common starting material. nih.gov These libraries are then screened for biological activity, facilitating the discovery of new drug leads and chemical probes. This compound is an excellent scaffold for DOS due to its multiple points of diversification.

The synthetic modularity of the compound allows for rapid generation of analogues. mit.edu The three main points for diversification are:

The Ketone Group: Can be transformed into a wide array of functional groups, including alcohols, alkenes, amines, and spirocycles. whiterose.ac.uk Condensation reactions with various aldehydes can produce a library of 3,5-bis(ylidene)-4-piperidone derivatives, which are known curcumin (B1669340) mimics with potential antitumor properties. semanticscholar.org

The Aryl Bromide: Serves as a versatile handle for palladium-catalyzed cross-coupling reactions. This allows for the introduction of a vast range of aryl, heteroaryl, alkyl, and acyl groups at the ortho-position of the N-phenyl ring, significantly expanding the chemical space of the resulting library.

The Piperidine Ring: The nitrogen atom can be further functionalized, and the ring itself can undergo rearrangements or be used as a scaffold to direct the orientation of substituents.

This multi-directional approach enables the creation of a large number of distinct compounds from a single, readily accessible intermediate. Academic research groups utilize such strategies to build libraries for screening against various biological targets, such as kinases or G-protein coupled receptors, to identify novel inhibitors or modulators. mit.edu The generation of a library of spirocyclic piperidines, for instance, allows for the exploration of three-dimensional chemical space, which is increasingly important in modern drug discovery. whiterose.ac.uk

| Core Scaffold | Diversification Strategy | Library Type | Potential Application | Reference |

| 4-Piperidone | Condensation with various aldehydes | 3,5-Bis(ylidene)-4-piperidones | Antitumor agents | semanticscholar.org |

| 1-(Aryl)-4-piperidone | Spirocycle formation, N-aryl functionalization | Spiropiperidines | Exploration of 3D chemical space | whiterose.ac.uk |

| Arylnitrofluorides and α-amino esters (modular synthesis) | Build/Couple/Pair (B/C/P) Strategy | Pyridyl piperazinone fragments | Kinase inhibitors (GSK3β) | mit.edu |

Future Research Directions and Emerging Opportunities in the Chemistry of 1 2 Bromophenyl 4 Piperidinone

Development of Novel Catalytic Transformations

The chemical reactivity of 1-(2-bromophenyl)-4-piperidinone is ripe for exploration through modern catalytic methods. The aryl bromide and the ketone functionality are prime targets for transformations that can introduce molecular complexity and diversity. Future research will likely focus on expanding the toolkit of catalytic reactions applicable to this specific substrate.

One promising avenue is the application of palladium-catalyzed reactions beyond standard cross-coupling. For instance, methods like the deconstructive amination of lactone-fused derivatives could be adapted to create highly functionalized piperidinone carboxamides. nih.gov Iron catalysis, a more sustainable and economical alternative to precious metals, presents another significant opportunity. Iron-catalyzed reductive amination of the ketone or other cyclization cascades could offer efficient routes to diverse piperidine (B6355638) derivatives. mdpi.com

Furthermore, the development of one-pot, multi-component reactions (MCRs) starting from or incorporating the this compound core is a key area for future development. researchgate.net Such strategies allow for the rapid assembly of complex molecular architectures from simple precursors, significantly improving synthetic efficiency. The exploration of tandem reactions, where the ketone is first functionalized followed by a cross-coupling reaction on the bromophenyl group (or vice versa) without isolation of intermediates, will be a powerful strategy.

| Catalytic Strategy | Potential Transformation of this compound | Potential Outcome |

| Palladium Catalysis | Buchwald-Hartwig amination, Suzuki, Heck, Sonogashira, and Stille couplings at the C-Br bond. | Introduction of diverse aryl, alkyl, vinyl, alkynyl, and heteroaryl groups. |

| Iron Catalysis | Reductive amination of the C4-ketone. mdpi.com | Synthesis of 4-amino-piperidine derivatives. |

| Copper Catalysis | Ullmann condensation at the C-Br bond. | Formation of C-N, C-O, and C-S bonds. |

| Photoredox Catalysis | Radical-based functionalization. | Novel C-C and C-heteroatom bond formations under mild conditions. |

Exploration of Advanced Stereoselective Synthesis Methods

The introduction of chirality into the this compound framework is a critical step toward the synthesis of enantiopure compounds for various applications. The prochiral ketone at the C4 position and the adjacent methylene (B1212753) groups at C3 and C5 are ideal targets for asymmetric transformations.

Future research will heavily rely on the development and application of advanced stereoselective methods. Asymmetric hydrogenation or transfer hydrogenation of the ketone, using chiral ruthenium, rhodium, or iridium catalysts, can provide access to enantiomerically enriched 4-hydroxypiperidine (B117109) derivatives. mdpi.com Organocatalysis offers a powerful metal-free alternative for the asymmetric functionalization of the piperidinone ring. For example, proline-derived catalysts could be used for asymmetric alpha-functionalization reactions at the C3 and C5 positions.

Furthermore, dynamic kinetic resolution processes could be employed to convert a racemic mixture of a derivatized this compound into a single enantiomer in high yield. The stereocontrolled synthesis of derivatives with multiple stereocenters is another significant challenge and opportunity, potentially achievable through substrate-controlled or catalyst-controlled diastereoselective reactions. nih.govnih.gov The nitro-Mannich (aza-Henry) reaction, for instance, has proven to be a versatile tool for the stereoselective synthesis of piperidine-based compounds and could be adapted for this scaffold. researchgate.net

| Stereoselective Method | Target Position | Potential Chiral Product |

| Asymmetric Hydrogenation | C4-ketone | Enantiopure 1-(2-bromophenyl)piperidin-4-ol. mdpi.com |

| Organocatalytic α-amination/alkylation | C3/C5 positions | Chiral 3-substituted-1-(2-bromophenyl)-4-piperidinones. |

| Enzyme-Catalyzed Reduction | C4-ketone | Enantiopure 1-(2-bromophenyl)piperidin-4-ol. |

| Dirhodium-Catalyzed C-H Functionalization | C2, C3, or C4 positions | Site-selective and stereoselective introduction of functional groups. nih.gov |

Integration with Flow Chemistry and Automated Synthesis Platforms

The transition from traditional batch synthesis to continuous flow processes offers numerous advantages, including enhanced safety, improved heat and mass transfer, better reproducibility, and the potential for straightforward scalability. d-nb.infonih.gov The synthesis and derivatization of this compound are well-suited for integration with these modern technologies.

Flow chemistry can be particularly beneficial for hazardous reactions or those involving unstable intermediates. nih.gov For instance, multi-step sequences, such as a Grignard addition to the ketone followed by a palladium-catalyzed cross-coupling reaction, could be "telescoped" into a single continuous flow process, avoiding the isolation of intermediates and reducing waste. mit.edu

Automated synthesis platforms, guided by machine learning algorithms, can rapidly screen a wide array of catalysts, solvents, and reaction conditions to optimize the synthesis of derivatives of this compound. mit.edupurdue.edu This high-throughput experimentation (HTE) approach can significantly accelerate the discovery of novel compounds and efficient synthetic routes. purdue.edu The combination of computer-aided synthesis planning with automated flow reactors represents a paradigm shift in how chemical synthesis is performed, enabling the rapid generation of libraries of analogues for screening purposes. mit.edu

| Technology | Application to this compound Chemistry | Key Advantages |

| Flow Chemistry | Multi-step telescoped synthesis of derivatives. mit.edu | Increased safety, scalability, efficiency, and reduced waste. d-nb.infonih.gov |

| Automated Synthesis | High-throughput screening of reaction conditions and library synthesis. purdue.edu | Rapid optimization and discovery of new derivatives. |

| Integrated Flow & Purification | On-demand synthesis and purification of target compounds. | Streamlined workflow from synthesis to isolated product. |

Theoretical Prediction of Novel Reactivity and Molecular Design

Computational chemistry and molecular modeling are indispensable tools for guiding modern synthetic research. In the context of this compound, these methods can provide profound insights into its reactivity and be used to design novel molecules with specific, desired properties.

Density Functional Theory (DFT) calculations can be employed to predict the electronic properties, molecular orbitals (HOMO-LUMO), and reactivity of the scaffold. researchgate.net This information can help chemists anticipate the regioselectivity and stereoselectivity of various reactions and choose the most promising synthetic routes. For example, DFT can help in understanding the mechanism of catalytic cycles and in designing more efficient catalysts. researchgate.net

Molecular docking and dynamics simulations are powerful techniques for structure-based drug design. nih.gov By modeling the interaction of virtual derivatives of this compound with biological targets, researchers can prioritize the synthesis of compounds with the highest predicted binding affinity. nih.gov This computational pre-screening saves significant time and resources compared to synthesizing and testing large numbers of compounds empirically. Computer-aided synthesis planning (CASP) tools can also suggest novel and efficient synthetic pathways to target derivatives, further accelerating the research and development process. mit.edu

| Computational Method | Application | Predicted Outcome |

| Density Functional Theory (DFT) | Calculation of electronic structure, reaction mechanisms, and spectroscopic properties. researchgate.net | Prediction of reactivity, regioselectivity, and catalyst performance. |

| Molecular Docking | Simulation of binding between derivatives and a biological target. nih.gov | Prioritization of synthetic targets with high potential bioactivity. |

| Molecular Dynamics (MD) | Simulation of the dynamic behavior of derivative-target complexes. nih.gov | Understanding of binding stability and interaction pathways. |

| Computer-Aided Synthesis Planning (CASP) | In silico retrosynthesis to propose synthetic routes. mit.edu | Identification of efficient and novel synthetic strategies. |

Q & A

Basic: What are the optimal synthetic routes for 1-(2-bromophenyl)-4-piperidinone, and how do reaction conditions influence yield and purity?

Methodological Answer:

The synthesis typically involves nucleophilic substitution or cross-coupling reactions. For example:

- Nucleophilic Substitution : Reacting 2-bromobenzyl chloride with piperidin-4-one under basic conditions (e.g., K₂CO₃ in DMF at 80–100°C) yields the product via nucleophilic attack by the piperidine nitrogen .

- Suzuki-Miyaura Coupling : Palladium-catalyzed coupling of 2-bromophenylboronic acid with 4-piperidone derivatives can improve regioselectivity, especially when optimizing ligand systems (e.g., Pd(PPh₃)₄ with SPhos) .

Key Variables:

| Parameter | Optimal Range | Impact on Yield/Purity |

|---|---|---|

| Temperature | 80–100°C | Higher temps accelerate SNAr but risk side reactions |

| Solvent | DMF or THF | Polar aprotic solvents enhance nucleophilicity |

| Catalyst Loading | 2–5 mol% Pd | Excess Pd increases costs and purification difficulty |

Basic: How is crystallographic data for this compound analyzed to resolve structural ambiguities?

Methodological Answer:

Single-crystal X-ray diffraction (SCXRD) using SHELX software (e.g., SHELXL for refinement) is standard. Key steps:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products